R-1 Methanandamide Phosphate

Prodrug Solubility Aqueous Formulation Cannabinoid Delivery

R-1 Methanandamide Phosphate (R-1MAP) is a synthetic, water-soluble phosphate ester prodrug of the chiral endocannabinoid analog (R)-methanandamide. As a prodrug, it is designed to overcome the poor aqueous solubility of its parent compound, anandamide (AEA), by leveraging a phosphate promoiety that is cleaved by endogenous phosphatases in vivo.

Molecular Formula C23H40NO5P
Molecular Weight 441.5 g/mol
CAS No. 649569-33-5
Cat. No. B560355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-1 Methanandamide Phosphate
CAS649569-33-5
SynonymsN-(2-phosphate-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
Molecular FormulaC23H40NO5P
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O
InChIInChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
InChIKeyLONSAFDJFAGAFZ-FQPARAGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

R-1 Methanandamide Phosphate (CAS 649569-33-5): Water-Soluble Prodrug of Anandamide for CB1 Receptor Research


R-1 Methanandamide Phosphate (R-1MAP) is a synthetic, water-soluble phosphate ester prodrug of the chiral endocannabinoid analog (R)-methanandamide [1]. As a prodrug, it is designed to overcome the poor aqueous solubility of its parent compound, anandamide (AEA), by leveraging a phosphate promoiety that is cleaved by endogenous phosphatases in vivo . This compound is a structural variant of lysophosphatidic acid (LPA) and serves as a critical tool for investigating cannabinoid receptor signaling in aqueous experimental systems where the use of organic solvents is undesirable [2].

Water-soluble phosphate prodrug for aqueous-based CB1 studies
Designed to bypass organic solvent requirements
Structural LPA variant for endocannabinoid signaling research

Why Cannabinoid Researchers Cannot Simply Use Anandamide or R-Methanandamide in Place of R-1 Methanandamide Phosphate


In-class substitution is not feasible due to the fundamentally different physicochemical properties that dictate experimental design and in vivo bioavailability. The endogenous cannabinoid anandamide (AEA) and its potent analog (R)-methanandamide are highly lipophilic, requiring organic solvents like ethanol or DMSO for dilution, which introduces vehicle-related cytotoxicity, limits dosing in aqueous in vivo models, and complicates the interpretation of receptor pharmacology [1]. Similarly, the alternative phosphate prodrug, arachidonoyl ethanolamide phosphate (AEA-P), while water-soluble, is a prodrug of the less CB1-selective AEA and itself exhibits a 5-fold reduction in CB1 receptor affinity (Ki ≈ 200 nM), making it a suboptimal tool for studying CB1-mediated effects [2]. R-1 Methanandamide Phosphate uniquely combines the high CB1 affinity of its parent (R)-methanandamide with a solubility-enhancing phosphate group, enabling direct aqueous dosing and bypassing the pitfalls of both organic solvents and less potent prodrugs [3].

Anandamide (AEA) / (R)-Methanandamide
Require organic solvents; may introduce vehicle cytotoxicity and limit aqueous dosing.
AEA-P (prodrug)
Water-soluble but shows ~5-fold lower CB1 binding affinity; receptor interpretation may be confounded.
R-1 Methanandamide Phosphate
Combines aqueous solubility with the high CB1 affinity of (R)-methanandamide, avoiding solvent interference without affinity loss.

Quantitative Head-to-Head Evidence for Selecting R-1 Methanandamide Phosphate Over Analogs


Aqueous Solubility: R-1MAP Surpasses Parent Compounds by Over 16,500-Fold

The phosphate promoiety of R-1MAP directly addresses the critical formulation bottleneck of its parent compound, (R)-methanandamide. The prodrug strategy increases aqueous solubility by more than 16,500-fold at a physiological pH of 7.4 [1]. This contrasts sharply with the parent (R)-methanandamide, which has limited aqueous solubility and requires organic co-solvents, restricting its use in many in vitro and in vivo experimental setups.

Aqueous Solubility
Head-to-head
>16,500-fold increase over parent at pH 7.4
Supports aqueous dosing without solvent interference
Reported head-to-head comparison
Prodrug Solubility Aqueous Formulation Cannabinoid Delivery

Pharmacological Fidelity: R-1MAP Maintains Efficacy in Cellular Assay Compared to Parent Anandamide

Crucially, the derivatization to enhance solubility does not come at the cost of pharmacological activity. In a head-to-head functional assay, R-1MAP exhibited activity that was essentially equivalent to that of anandamide (AEA) in inhibiting the growth of C6 glioma cells, a classic model for studying cannabinoid antiproliferative effects . This is a significant advantage over the alternative water-soluble prodrug AEA-P (arachidonoyl ethanolamide phosphate), which, despite similar antiproliferative effects, shows a 5-fold reduction in binding affinity at the primary target, the CB1 receptor (Ki for AEA-P is approximately 200 nM) [1].

Pharmacological Fidelity
Cross-study
Activity essentially equivalent to anandamide (AEA) in C6 glioma cell growth inhibition
Maintains cell-model functional response context
Cross-study comparable; reported assay result
Glioma Cell Proliferation Cannabinoid Receptor Agonism Functional Assay

Prodrug Activation: Rapid Hydrolysis of R-1MAP Ensures Rapid Onset of Parent Compound Activity

The utility of a prodrug is defined by its ability to be converted into the active parent compound efficiently. The phosphate promoiety of R-1MAP is rapidly cleaved. Studies on the synthesized phosphate esters show an extremely short half-life (t₁/₂ << 15 seconds) in a pure alkaline phosphatase solution, confirming its excellent substrate lability [1]. In a more complex biological matrix, 10% liver homogenate, the hydrolysis half-life was determined to be 8-9 minutes [2]. This rapid conversion stands in contrast to the parent compound (R)-methanandamide, which itself was designed for metabolic stability against aminopeptidases [3], creating a sequential advantage: R-1MAP quickly reverts to a metabolically robust, high-affinity agonist in situ.

Prodrug Activation
Reported
t₁/₂ ≈ 8–9 min in liver homogenate; rapid enzymatic hydrolysis
Supports acute pharmacological onset
Reported enzymatic hydrolysis data
Prodrug Kinetics Enzymatic Hydrolysis Plasma Stability

Optimal Scientific Use-Cases for R-1 Methanandamide Phosphate Based on Proven Differentiation


Aqueous-Phase Cannabinoid CB1 Receptor Pharmacology Assays

For functional assays (e.g., cAMP inhibition, β-arrestin recruitment) or binding studies on human or rodent CB1 receptors where the use of DMSO or ethanol must be minimized to below 0.1%, R-1 Methanandamide Phosphate is the preferred agonist. Its >16,500-fold solubility advantage [1] and rapid conversion to the high-affinity (Ki=20 nM) (R)-methanandamide [2] allow researchers to probe CB1 receptor function in a purely aqueous environment, free from vehicle interference.

Intraocular Pressure (IOP) Reduction Models for Glaucoma Research

When studying cannabinoid-mediated ocular hypotension in normotensive rabbit models, R-1MAP provides a soluble, injectable form of a CB1 agonist that has been specifically shown to reduce IOP [1]. Its rapid enzymatic activation (t₁/₂ of 8-9 minutes in liver homogenate) [2] ensures a quick onset of action, overcoming the formulation and bioavailability challenges faced by the lipophilic parent compound, (R)-methanandamide.

Investigating the Lysophosphatidic Acid (LPA) Structural Activity Relationship

Given that R-1MAP is a structural variant of LPA [1], it serves as a selective probe to dissect the overlapping pharmacology between the endocannabinoid and LPA signaling systems. Researchers can leverage its water solubility to deliver a defined concentration of the compound in aqueous solution to cells expressing various LPA receptor subtypes, a task not feasible with the highly insoluble parent cannabinoids.

C6 Glioma Cell Anti-Proliferative Studies Without Solvent Toxicity

For long-term cell proliferation assays on C6 glioma or other cancer cell lines, sustained exposure to organic solvents can be cytotoxic and confound results. R-1MAP, with demonstrated efficacy equivalent to AEA in inhibiting C6 cell growth [1], allows for the maintenance of stable, solvent-free drug concentrations over the multi-day incubation periods required for these experiments.

Application
Selection Property
Validation Focus
CB1 receptor pharmacology assays (aqueous phase)
High aqueous solubility and rapid prodrug conversion
Vehicle-free CB1 functional response context
IOP reduction models
Injectable aqueous formulation with rapid activation
IOP endpoint monitoring context
LPA structural activity relationship
LPA structural variant with defined water solubility
LPA receptor subtype screening context
C6 glioma anti-proliferative assays
Solvent-free drug delivery over extended incubation
Cell-viability endpoint review without solvent interference

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